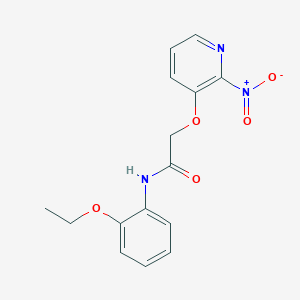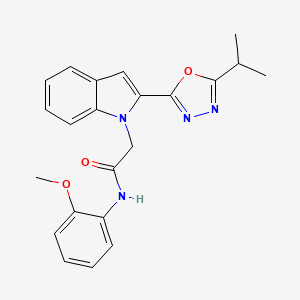
2-nitro-9H-xanthen-9-one
Vue d'ensemble
Description
The compound 2-nitro-9H-xanthen-9-one is a nitro derivative of xanthione, which is a scaffold for various chemical compounds. While the provided papers do not directly discuss this compound, they do provide insights into similar nitro derivatives of xanthione and related compounds. For instance, the spectral dynamics of nitro derivatives of xanthione have been studied, revealing that the attachment of nitro groups can lead to significant changes in the fluorescence and electronic transition properties of these compounds .
Synthesis Analysis
The synthesis of nitro derivatives of xanthione has been achieved, as described in the first paper, where 2,7-dinitro-9H-xanthene-9-thione and 2,4,7-trinitro-9H-xanthene-9-thione were synthesized . Although the synthesis of this compound is not explicitly mentioned, the methods used for synthesizing these derivatives could potentially be adapted for its synthesis. Additionally, the fourth paper describes the synthesis of a related compound, 4a-hydroxy-9-(3-nitrophenyl)-3,4,4a,5,6,7,9,9a-octahydro-2H-xanthene-1,8-dione, using microwave irradiation, which suggests that similar techniques might be applicable for synthesizing this compound .
Molecular Structure Analysis
The molecular structure of nitro derivatives of xanthione is complex, and the presence of nitro groups can lead to the splitting of excited states into sublevels, as well as the formation of dark states . The fourth paper provides an X-ray crystal-structure analysis of a related compound, which shows that the central hydroxypyran ring adopts a half-chair conformation . This information could be relevant when considering the molecular structure of this compound, as the presence of nitro groups and the overall molecular conformation can significantly affect the compound's properties.
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving this compound. However, the spectral dynamics study of nitro derivatives of xanthione suggests that these compounds undergo ultrafast stimulated emission quenching from the second excited state, which could be indicative of their reactivity . The third paper discusses the mutagenicity of nitrofluoranthene derivatives, which could imply that nitro derivatives of xanthione might also exhibit similar biological reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from the properties of related compounds. The first paper indicates that the attachment of nitro groups to the xanthione scaffold results in strong quenching of fluorescence and a decrease in the oscillator strength of electronic transitions . These properties are crucial for understanding the behavior of this compound in various environments, including its potential use in fluorescence applications or its environmental impact.
Applications De Recherche Scientifique
1. Novel Derivative Synthesis
2-Nitro-9H-xanthen-9-one derivatives show potential in various chemical syntheses. For instance, Fischer and Kvita (1985) developed novel 3-substituted xanthone and thioxanthone derivatives, showcasing the versatility of this compound in creating diverse chemical structures with potential applications in medicinal and materials chemistry (Fischer & Kvita, 1985).
2. Spectral Dynamics in Solutions
The spectral properties of nitro derivatives of xanthione, including this compound, have been studied for their unique fluorescence and electronic transition characteristics. Bondarev et al. (2019) synthesized these derivatives and analyzed their stationary and transient spectra, contributing to the understanding of their potential in photophysical and photochemical applications (Bondarev et al., 2019).
3. Photodynamic Therapy
Some derivatives of this compound show promise in photodynamic therapy (PDT). Fischer (1991) explored derivatives such as 9-oxo-9H-thioxanthene- and 9-oxo-9H-xanthenedicarboximides, which have properties like water solubility and absorption wavelength shifts, making them potential candidates for PDT applications (Fischer, 1991).
4. Organic Synthesis Methods
The compound has been used to study novel organic synthesis methods. Fujiwara and Okabayashi (1994) investigated the Skraup reaction of amino-9H-xanthen-9-ones, yielding various quinolin derivatives, highlighting its utility in organic synthesis (Fujiwara & Okabayashi, 1994).
5. Lipophilicity Studies
Tsantili-Kakoulidou et al. (1993) conducted lipophilicity studies of 9H-xanthene derivatives, including those with nitro groups. Understanding the lipophilicity of these compounds is crucial in pharmaceutical development, affecting drug absorption and distribution (Tsantili-Kakoulidou et al., 1993).
6. Photophysical Properties
9-Aryl-9-xanthenols, related to this compound, have been studied for their photophysical properties. Nekongo et al. (2012) found that these compounds can serve as dual-mode indicators for emission and absorption-based pH measurements, useful in biological and chemical sensing applications (Nekongo et al., 2012).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Xanthones, the class of compounds to which 2-nitro-9h-xanthen-9-one belongs, have been reported to exhibit a wide range of biological activities . These activities suggest that xanthones interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in cellular processes.
Mode of Action
For instance, some xanthones have been found to inhibit enzymes, modulate receptor activity, and affect gene expression . The exact mechanisms by which this compound interacts with its targets would require further investigation.
Biochemical Pathways
For example, some xanthones have been found to modulate the activity of enzymes involved in the shikimate and the acetate pathways, which originate in plastids and endoplasmic reticulum, respectively . These pathways lead to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, a central intermediate in xanthone biosynthesis .
Result of Action
Xanthones are known to have a variety of effects at the molecular and cellular levels, including antioxidant, anti-inflammatory, and anti-cancer activities . These effects suggest that xanthones, including potentially this compound, can influence cellular processes in various ways.
Propriétés
IUPAC Name |
2-nitroxanthen-9-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7NO4/c15-13-9-3-1-2-4-11(9)18-12-6-5-8(14(16)17)7-10(12)13/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCNIDLJNJJHRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


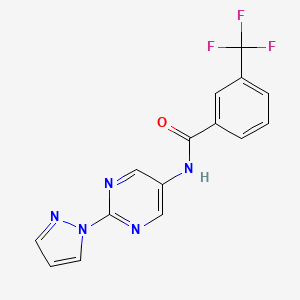
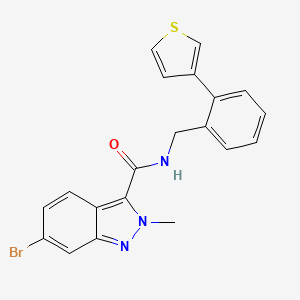
![4-(4-Cyclopentylpiperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2526882.png)
![4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one](/img/structure/B2526883.png)
![N-(4-chlorophenyl)-3-[4-(1H-imidazol-1-yl)phenyl]-1H-pyrazole-1-carboxamide](/img/structure/B2526886.png)
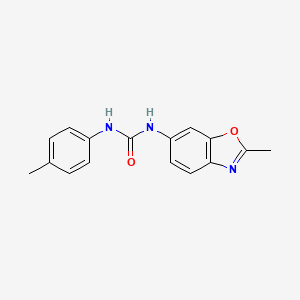
![3-(1-(morpholinosulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2526892.png)


![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide](/img/structure/B2526896.png)
![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2526897.png)

